molecular formula C10H11N3O B13698465 2-(4-Methyl-3-pyridyl)imidazole-5-methanol

2-(4-Methyl-3-pyridyl)imidazole-5-methanol

Cat. No.: B13698465
M. Wt: 189.21 g/mol
InChI Key: TWTPLXZJZWJLOH-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring . The reaction conditions are generally mild, and the process can be optimized to include various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported to afford substituted imidazoles in good yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

2-(4-Methyl-3-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Methyl-3-pyridyl)imidazole-5-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and signaling pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: Shares the imidazole ring but lacks the pyridine moiety.

    2-(2-Pyridyl)imidazole: Similar structure but with a different substitution pattern on the pyridine ring.

    2,4,5-Triphenylimidazole: Contains multiple phenyl groups instead of the pyridine ring.

Uniqueness

2-(4-Methyl-3-pyridyl)imidazole-5-methanol is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in diverse applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-(4-methylpyridin-3-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-7-2-3-11-5-9(7)10-12-4-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13)

InChI Key

TWTPLXZJZWJLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C(N2)CO

Origin of Product

United States

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